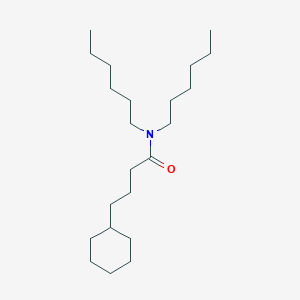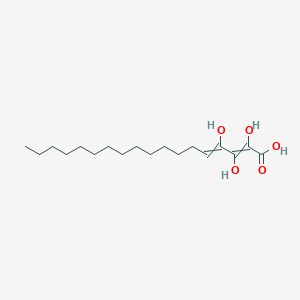
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid is a complex organic compound with the molecular formula C18H32O5 This compound is characterized by the presence of three hydroxyl groups and two conjugated double bonds within an 18-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxyoctadeca-2,4-dienoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of octadecadienoic acid derivatives under controlled conditions. The reaction often employs catalysts such as palladium or other transition metals to facilitate the addition of hydroxyl groups at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification processes such as chromatography and crystallization to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a more saturated form.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2,3,4-Trihydroxyoctadeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress, by interacting with enzymes and receptors.
Comparaison Avec Des Composés Similaires
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid can be compared with other similar compounds such as:
9,12,13-Trihydroxyoctadeca-10,15-dienoic acid: Another hydroxylated derivative of octadecadienoic acid with different hydroxylation patterns.
Octadecatrienoic acid: A related compound with three double bonds but lacking hydroxyl groups.
The uniqueness of this compound lies in its specific hydroxylation and conjugated double bond structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90638-34-9 |
|---|---|
Formule moléculaire |
C18H32O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2,3,4-trihydroxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(20)17(21)18(22)23/h14,19-21H,2-13H2,1H3,(H,22,23) |
Clé InChI |
MSNYTOLPUJKHQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=C(C(=C(C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



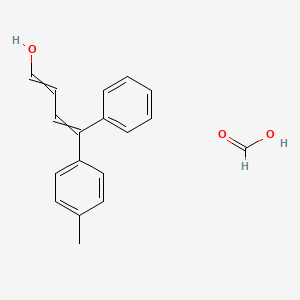
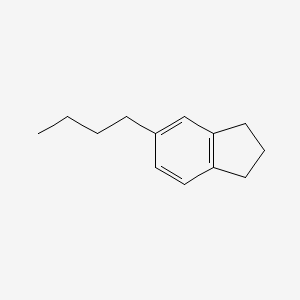
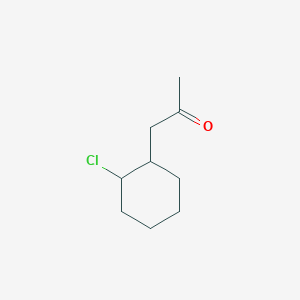
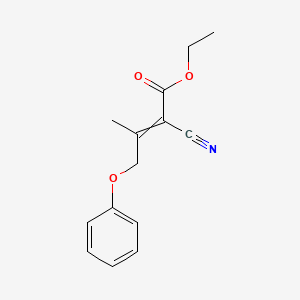
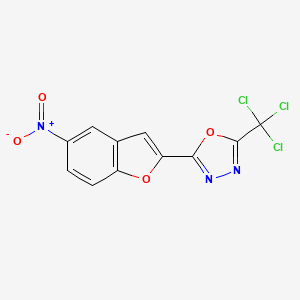
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
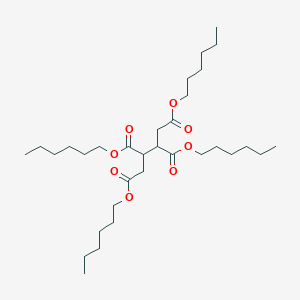
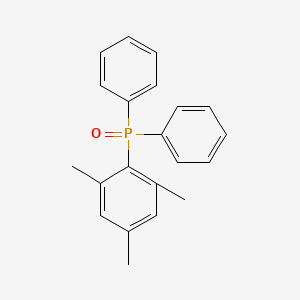
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
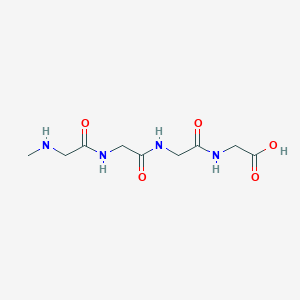
![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
